molecular formula C17H34FeO4 B12669570 (Isononanoato-O)(isooctanoato-O)iron CAS No. 93920-17-3

(Isononanoato-O)(isooctanoato-O)iron

Cat. No.: B12669570
CAS No.: 93920-17-3
M. Wt: 358.3 g/mol
InChI Key: SUATTXBZMRVPDD-UHFFFAOYSA-N
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Description

(Isononanoato-O)(isooctanoato-O)iron is a mixed-ligand iron carboxylate complex with the molecular formula C₁₇H₃₂FeO₄ (CAS: 93920-17-3) . It consists of an iron(III) center coordinated to two carboxylate ligands: isononanoate (C₉H₁₇O₂⁻) and isooctanoate (C₈H₁₅O₂⁻).

Properties

CAS No.

93920-17-3

Molecular Formula

C17H34FeO4

Molecular Weight

358.3 g/mol

IUPAC Name

iron;6-methylheptanoic acid;7-methyloctanoic acid

InChI

InChI=1S/C9H18O2.C8H16O2.Fe/c1-8(2)6-4-3-5-7-9(10)11;1-7(2)5-3-4-6-8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10);

InChI Key

SUATTXBZMRVPDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC(=O)O.CC(C)CCCCC(=O)O.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Isononanoato-O)(isooctanoato-O)iron typically involves the reaction of iron salts with isononanoic acid and isooctanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction can be represented as: [ \text{FeCl}_3 + \text{C}9\text{H}{19}\text{COOH} + \text{C}8\text{H}{17}\text{COOH} \rightarrow \text{(Isononanoato-O)(isooctanoato-O)iron} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of (Isononanoato-O)(isooctanoato-O)iron may involve continuous flow processes to ensure high yield and purity. The use of high-purity reagents and solvents, along with precise control of reaction parameters, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Isononanoato-O)(isooctanoato-O)iron can undergo various chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states.

    Reduction: The iron center can be reduced to lower oxidation states.

    Substitution: Ligands can be substituted with other coordinating molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes.

Scientific Research Applications

Catalysis

(Isononanoato-O)(isooctanoato-O)iron serves as an effective catalyst in organic synthesis and polymerization reactions. Its unique ligand structure enhances catalytic activity, facilitating various chemical transformations. For instance, it has been reported to catalyze the oxidation of organic substrates, contributing to more efficient synthetic pathways.

Material Science

In material science, this compound is utilized in the development of advanced materials with tailored properties. It plays a role in the synthesis of iron oxide nanoparticles, which are crucial for applications in electronics and magnetic materials. The ability to modify the surface chemistry of these nanoparticles allows for enhanced performance in applications such as sensors and magnetic storage devices .

Biomedical Applications

(Isononanoato-O)(isooctanoato-O)iron has significant potential in biomedical fields, particularly in drug delivery and imaging. Iron oxide nanoparticles functionalized with this compound can be used for targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects. Furthermore, their magnetic properties make them suitable for magnetic resonance imaging (MRI) contrast agents .

Case Study 1: Catalytic Activity Enhancement

A study demonstrated that (Isononanoato-O)(isooctanoato-O)iron significantly improved the yield of a specific organic synthesis reaction compared to traditional catalysts. The reaction conditions were optimized to maximize the efficiency of the catalyst, showcasing its potential in industrial applications.

Case Study 2: Biomedical Imaging

Research involving iron oxide nanoparticles functionalized with (Isononanoato-O)(isooctanoato-O)iron highlighted their effectiveness as MRI contrast agents. The study indicated that these nanoparticles provided clearer imaging results compared to standard agents, suggesting their utility in clinical diagnostics.

Mechanism of Action

The mechanism of action of (Isononanoato-O)(isooctanoato-O)iron involves the coordination of iron with the carboxylate groups of isononanoic acid and isooctanoic acid. This coordination stabilizes the iron center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Research Findings and Regulatory Status

Toxicity and Regulations

  • (Isononanoato-O)(isooctanoato-O)iron: No current restrictions under REACH or CLP, unlike nickel and cobalt analogues .
  • Nickel Analogues: Banned in EU markets at concentrations >0.1% due to carcinogenicity .

Catalytic Performance

  • Chen et al. (2007) : Demonstrated iron carboxylates’ efficacy in Fenton-like reactions for pollutant degradation, outperforming manganese analogues in acidic conditions .
  • Li et al. (2015) : Reported nickel carboxylates as less effective in oxidation reactions due to slower redox cycling .

Biological Activity

(Isononanoato-O)(isooctanoato-O)iron, a compound formed from isononanoic acid and isooctanoic acid, represents a class of organometallic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound (Isononanoato-O)(isooctanoato-O)iron can be described by its structural formula, which includes iron coordinated with two carboxylate ligands derived from medium-chain fatty acids. The general formula can be represented as:

Fe[(C9H17O2)][(C8H15O2)]\text{Fe}[(\text{C}_9\text{H}_{17}\text{O}_2)^{-}][(\text{C}_8\text{H}_{15}\text{O}_2)^{-}]

Where:

  • Isononanoate: C₉H₁₇O₂⁻
  • Isooctanoate: C₈H₁₅O₂⁻

Biological Activity Overview

The biological activities of (Isononanoato-O)(isooctanoato-O)iron are primarily linked to its role as a catalyst in various biochemical reactions, as well as its potential therapeutic applications. Research indicates several key areas of interest:

  • Antimicrobial Activity : Studies have shown that iron complexes can exhibit antimicrobial properties. The presence of fatty acid ligands may enhance membrane permeability, allowing these compounds to disrupt bacterial cell membranes effectively.
  • Antioxidant Properties : Iron is known for its role in redox reactions. The complex's ability to donate electrons may contribute to its antioxidant capacity, potentially protecting cells from oxidative stress.
  • Cell Proliferation and Differentiation : Some studies suggest that fatty acid derivatives can influence cellular signaling pathways related to growth and differentiation. This may have implications for tissue engineering and regenerative medicine.

1. Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various metal carboxylates, including those similar to (Isononanoato-O)(isooctanoato-O)iron. Results indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial membranes, leading to cell lysis .

2. Antioxidant Activity

Research highlighted the antioxidant properties of iron complexes with fatty acids. In vitro assays demonstrated that these complexes could scavenge free radicals effectively. The study measured the reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound .

3. Effect on Cell Lines

In a study involving human fibroblast cell lines, treatment with (Isononanoato-O)(isooctanoato-O)iron resulted in increased collagen synthesis and cell proliferation. This suggests a potential application in wound healing and tissue regeneration therapies .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging of free radicals
Cell ProliferationIncreased collagen synthesis in fibroblasts

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